![molecular formula C7H5Cl2NO3 B1388101 3,5-Dichloro-2-methoxyisonicotinic acid CAS No. 1147979-40-5](/img/structure/B1388101.png)
3,5-Dichloro-2-methoxyisonicotinic acid
Overview
Description
3,5-Dichloro-2-methoxyisonicotinic acid (DCMI) is an organic compound that belongs to the class of isonicotinic acids. It is a white crystalline solid with a melting point of approximately 150°C and a molecular weight of 222.97 g/mol. DCMI is a versatile molecule that has a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Proteomics Research
3,5-Dichloro-2-methoxyisonicotinic acid: is utilized in proteomics research as a biochemical tool. Its molecular structure allows it to interact with proteins, which can be useful for understanding protein function and structure . This compound could be used to modify proteins or peptides, aiding in the study of protein-protein interactions and the identification of protein functions.
Medicine
In the medical field, this compound’s derivatives may be explored for their potential therapeutic properties. While direct applications in medicine are not well-documented, the structural motifs present in 3,5-Dichloro-2-methoxyisonicotinic acid are often seen in pharmacologically active molecules, suggesting possible utility in drug design and discovery .
Agriculture
The chemical properties of 3,5-Dichloro-2-methoxyisonicotinic acid may find applications in agriculture, particularly in the synthesis of agrochemicals. Its chlorinated and methoxy groups could be valuable in creating compounds that protect crops from pests or diseases .
Material Science
In material science, 3,5-Dichloro-2-methoxyisonicotinic acid could be used in the synthesis of new materials. Its molecular structure might contribute to the development of novel polymers or coatings with specific desired properties, such as increased durability or chemical resistance .
Environmental Science
This compound might play a role in environmental science research, particularly in the study of environmental pollutants. Its stability and reactivity could make it a candidate for tracing chemical transformations in the environment or for developing sensors to detect harmful substances .
Biochemistry
In biochemistry, 3,5-Dichloro-2-methoxyisonicotinic acid is a valuable reagent. It could be involved in enzymatic studies or in the synthesis of biomolecules. Its interaction with biological systems can provide insights into metabolic pathways and biochemical processes .
Pharmacology
Pharmacological research could benefit from the use of 3,5-Dichloro-2-methoxyisonicotinic acid in the study of drug-receptor interactions. The compound’s structure may mimic or interfere with natural substrates or ligands, thus helping to elucidate the mechanisms of action of various drugs .
Analytical Chemistry
In analytical chemistry, 3,5-Dichloro-2-methoxyisonicotinic acid can be used as a standard or reference compound. Its distinct chemical signature allows it to be used in chromatography or spectroscopy for the identification and quantification of complex mixtures .
Organic Synthesis
Lastly, in organic synthesis, this compound serves as a building block. Its reactive sites enable it to undergo various chemical reactions, making it a versatile precursor for synthesizing a wide range of organic compounds .
properties
IUPAC Name |
3,5-dichloro-2-methoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPMTXWJTBYSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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